molecular formula C18H16N4 B5483265 2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile CAS No. 57319-74-1

2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile

Cat. No. B5483265
CAS RN: 57319-74-1
M. Wt: 288.3 g/mol
InChI Key: SHZAKAMMDOHBMT-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile derivatives has been approached through different methods. One method involves the solvent-free preparation of ethyl 1-oxo-1,2-dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates using ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material, assisted by focused microwave irradiation for efficiency and yield improvement (Meziane, 1998).

Molecular Structure Analysis

The molecular and crystal structures of related benzimidazole derivatives have been elucidated, revealing insights into their planarity and the nature of hydrogen bonding patterns. For example, benzimidazole derivatives related to 2,3-acrylonitriles show planar aromatic surfaces capable of intercalating into double-stranded DNA, highlighting their structural characteristics and potential biological relevance (Hranjec et al., 2010).

Chemical Reactions and Properties

Benzimidazole compounds exhibit a wide range of chemical reactions due to their reactive sites, contributing to their versatility in synthesis and application. The presence of acrylonitrile groups facilitates various reactions, including Knoevenagel condensation and nucleophilic addition, enhancing their utility in creating complex molecules (Tammisetti et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and intermolecular interactions. The study of Z/E-Isomerism of related acrylonitriles reveals significant insights into their crystal packing and stability, contributing to the understanding of their physical properties (Tammisetti et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. Experimental and theoretical assessments of anticorrosion performance for copper in acidic conditions highlight the potential of these compounds as corrosion inhibitors, showcasing their chemical properties and application potential (Tigori et al., 2022).

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-22(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)21-18/h3-11H,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZAKAMMDOHBMT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57319-74-1
Record name 1H-Benzimidazol-2-acetonitrile, alpha-((4-(dimethylamino)phenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC153127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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